molecular formula C8H12N2O3 B2990501 rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylicacid CAS No. 2402789-88-0

rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylicacid

Cat. No.: B2990501
CAS No.: 2402789-88-0
M. Wt: 184.195
InChI Key: BESPWRZQRDPKFJ-WDSKDSINSA-N
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Description

rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS: 1067239-25-1) is a bicyclic compound featuring a fused pyrrolidine-pyrimidine scaffold with a carboxylic acid group at position 3 and a ketone at position 1. Its molecular formula is C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol), and it exists as a racemic mixture due to its chiral centers at positions 3R and 4aR . The compound’s octahydro structure (fully saturated bicyclic system) distinguishes it from simpler pyrrolo[1,2-c]pyrimidine derivatives. It is classified as a "building block" in organic synthesis, likely used in pharmaceutical research for its structural resemblance to bioactive proline analogs or enzyme inhibitors .

Properties

IUPAC Name

(3S,4aS)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h5-6H,1-4H2,(H,9,13)(H,11,12)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPWRZQRDPKFJ-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](NC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization involving the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light. Another method involves the catalytic photoredox C-H arylation of pyrimidine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions include various substituted pyrrolo-pyrimidine derivatives .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Additionally, it is used in the development of fluorescent sensors and labeling agents in bioorganic chemistry .

Mechanism of Action

The mechanism of action of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA or RNA, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares key features of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid with related pyrrolo-pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid C₁₀H₁₇NO₅ 231.25 1067239-25-1 Fully saturated bicyclic system; chiral centers; ketone and carboxylic acid
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride C₈H₆Cl₂N₂O₂ 233.05 588720-14-3 Chlorine substituent at position 7; hydrochloride salt
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid C₈H₆N₂O₂ 162.15 251102-27-9 Unsaturated bicyclic core; free carboxylic acid
(R)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid C₈H₈N₂O₃ 180.16 1190392-22-3 [1,2-a] ring fusion; tetrahydropyrimidine; single chiral center
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate C₉H₈N₂O₂ 176.17 Not provided Methyl ester derivative; unsaturated core

Key Observations:

Saturation and Chirality : The target compound is fully saturated (octahydro), unlike the unsaturated analogs (e.g., Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid). Its racemic nature contrasts with enantiopure derivatives like the (R)-configured compound in .

Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free acids.

Ring Fusion : The [1,2-a] vs. [1,2-c] fusion in alters ring connectivity, affecting molecular shape and binding interactions.

Biological Activity

The compound rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a member of the pyrrolidine and pyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer and antimicrobial properties, through a review of relevant literature and research findings.

Chemical Structure and Properties

The chemical structure of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C₈H₁₁N₃O₃
  • IUPAC Name : rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

This compound features a pyrrolidine ring fused with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives related to this compound. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of related compounds. The findings indicated that certain structural modifications significantly influenced anticancer activity:

CompoundViability (%)Comments
Starting compound78–86%Weak anticancer activity
Hydrazone derivative64%Enhanced activity with 4-chlorophenyl substitution
4-dimethylamino phenyl derivative50%Most potent anticancer activity observed

The study revealed that the incorporation of specific substituents could enhance the cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid and its derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens. The results demonstrated varying degrees of effectiveness against clinically significant strains such as:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

The compounds exhibited structure-dependent antimicrobial activity, suggesting that modifications in their chemical structure could enhance their efficacy against resistant strains .

Case Study 1: Anticancer Efficacy

A study reported on the synthesis and evaluation of a series of pyrrolidine derivatives related to rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The derivatives were tested in vitro using A549 cells. The results indicated that certain derivatives significantly reduced cell viability compared to controls.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of these compounds against resistant bacterial strains. The study employed standard disk diffusion methods to assess the inhibition zones produced by different concentrations of the compounds. Results indicated promising antimicrobial properties with some derivatives showing effective inhibition against multiple pathogens .

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